1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Overview
Description
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique fused ring structure, which consists of a pyrrole ring fused to a pyrimidine ring. The presence of both nitrogen and oxygen atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyrimidine derivatives under specific reaction conditions. For instance, the condensation of a pyrrole derivative with a formylated pyrimidine can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a valuable building block in the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets within cells. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing cell death in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,3-d]pyrimidine: Differing in the position of the nitrogen atoms within the ring system, this compound also shows potential in medicinal chemistry applications.
The uniqueness of this compound lies in its specific ring fusion and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and potential for drug development.
Properties
IUPAC Name |
1,6-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMOPNVGUJQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN1)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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